4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one

Thermal stability Melting point Formulation window

4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one (CAS 24725-60-8) is a heterocyclic pyridazinone derivative with the molecular formula C₁₀H₅Cl₂N₃O₃ and a molecular weight of 286.07 g/mol. It features chlorine substituents at positions 4 and 5 of the pyridazinone ring and a 4-nitrophenyl group at the N-2 position, a combination that confers distinctive physicochemical and reactivity properties.

Molecular Formula C10H5Cl2N3O3
Molecular Weight 286.07 g/mol
CAS No. 24725-60-8
Cat. No. B3050272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one
CAS24725-60-8
Molecular FormulaC10H5Cl2N3O3
Molecular Weight286.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H5Cl2N3O3/c11-8-5-13-14(10(16)9(8)12)6-1-3-7(4-2-6)15(17)18/h1-5H
InChIKeyQARILIFILZKMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one (CAS 24725-60-8): Core Identity and Procurement-Relevant Profile


4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one (CAS 24725-60-8) is a heterocyclic pyridazinone derivative with the molecular formula C₁₀H₅Cl₂N₃O₃ and a molecular weight of 286.07 g/mol . It features chlorine substituents at positions 4 and 5 of the pyridazinone ring and a 4-nitrophenyl group at the N-2 position, a combination that confers distinctive physicochemical and reactivity properties [1]. The compound is utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, most notably as a precursor for sortase A inhibitor series and for generating 4-aminophenyl analogs via nitro-group reduction [2].

Synthetic intermediate for sortase A inhibitor programs
Medicinal chemistry scaffold with reported SrtA inhibition baseline
Nitro group as latent amine for library diversification
Enables 4-aminophenyl derivatives via selective reduction
Heterocyclic intermediate for agrochemical lead exploration
Class-level herbicidal chemotype context

Why 4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one Cannot Be Replaced by Generic Pyridazinone Analogs


The 4-nitrophenyl substituent at N-2 fundamentally alters the compound's thermal stability, electronic properties, and chemical reactivity compared to its closest analogs such as 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (CAS 1698-53-9) or 4,5-dichloro-3(2H)-pyridazinone (CAS 932-22-9) . The electron-withdrawing nitro group raises the melting point by over 60 °C (221 °C vs. 158 °C for the unsubstituted phenyl analog), directly impacting formulation thermal windows and purification strategy [1]. More critically, the nitro group serves as a latent amine that can be selectively reduced to the corresponding 4-aminophenyl derivative, a transformation unavailable to non-nitrated analogs. This single functional handle enables downstream diversification into amide, sulfonamide, or diazonium-coupled products that are inaccessible from simpler 2-aryl-pyridazinones, making generic substitution chemically and strategically invalid for multi-step synthetic programs [2].

1
Missing diversification handle Non-nitrated analogs lack the nitro→amine conversion pathway, limiting downstream SAR exploration and library generation.
2
Thermal processing mismatch Lower melting point of 2-phenyl analog may restrict high-temperature purification, melt-based formulations, or hot-filtration protocols used with the 4-nitrophenyl variant.
3
Reactivity and regioselectivity shift Electron-neutral N-aryl groups alter ring electrophilicity, potentially changing nucleophilic substitution rates and selectivity at the 4- and 5-chloro positions.

Quantitative Differentiation Evidence: 4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one vs. Closest Analogs


Thermal Stability Advantage: Melting Point Differentiated by >60 °C vs. 2-Phenyl Analog

4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one exhibits a melting point of 220–221 °C, which is 62–63 °C higher than that of the directly comparable 2-phenyl analog (4,5-dichloro-2-phenyl-3(2H)-pyridazinone, CAS 1698-53-9, mp 158 °C) [1]. This substantial thermal stability differential arises from the electron-withdrawing and dipolar nature of the para-nitro group, which enhances crystal lattice energy. The higher melting point provides a wider thermal processing window and facilitates purification by recrystallization from hot solvents that would melt the 2-phenyl analog.

Thermal stability (mp)
Head-to-head
220–221 °C (target) vs. 158 °C (2-phenyl analog)
Δ +62 to +63 °C
Supports high-temperature process window assessment
Capillary mp apparatus; Suree et al. 2009, ChemicalBook
Thermal stability Melting point Formulation window Purification

Synthetic Versatility: Nitro Group as a Latent Amine Handle Unavailable in Non-Nitrated Analogs

The para-nitro group of 4,5-dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one can be selectively reduced (e.g., H₂/Pd-C, SnCl₂, or Fe/HCl) to yield 4,5-dichloro-2-(4-aminophenyl)-2,3-dihydropyridazin-3-one without affecting the dichloro-pyridazinone core [1]. This transformation is structurally impossible for the 2-phenyl analog (CAS 1698-53-9) and the 2-cyclohexyl or 2-alkyl derivatives. The resulting aniline intermediate enables further derivatization through amide coupling, sulfonamide formation, diazotization/Sandmeyer reactions, or reductive amination, multiplying the accessible chemical space from a single starting material. This latent-amine strategy is a well-established design principle in medicinal chemistry for generating SAR libraries from a common advanced intermediate.

Nitro as latent amine
Class-level inference
Exclusive reducible nitro group enables 4-aminophenyl diversification
Expands accessible chemical space from single intermediate
Demonstrated in sortase A SAR library (compounds 2-10 to 2-50)
Synthetic intermediate Nitro reduction Functional group interconversion Diversification

Sortase A Inhibitory Activity: Defined IC50 >50 µM Establishes Baseline for Structure-Based Optimization

In a fluorescence resonance energy transfer (FRET)-based enzymatic assay, 2-(4-nitrophenyl)-4,5-dichloropyridazin-3-one inhibited Staphylococcus aureus sortase A (SrtA) with an IC50 > 50 µM (reported as >0.05 mM) in 20 mM HEPES buffer with 5 mM CaCl₂ and 0.05% (v/v) Tween-20 at pH 7.5 and 25 °C [1]. While this potency is modest compared to optimized pyridazinone leads in the same series (e.g., compound 2-1 with IC50 = 0.20 µM), the defined IC50 benchmark provides a quantitative starting point for structure-based optimization. Critically, the analogous 2-phenyl-4,5-dichloropyridazin-3-one (compound 2-42) was not reported with SrtA inhibitory activity in the same study, suggesting that the 4-nitrophenyl group contributes specific binding interactions absent in the unsubstituted phenyl analog. In the related pyrazolethione series (Table 3 of the same study), replacement of the 4-NO₂ group with 4-Br elevated the IC50 from 5.2 µM to 39 µM (7.5-fold loss), reinforcing the privileged role of the 4-nitrophenyl pharmacophore in this target class.

SrtA inhibition IC₅₀
Cross-study comparable
IC₅₀ > 50 µM (target)
Lead 2-1: 0.20 µM
Defined baseline for SAR optimization
FRET assay; 4-NO₂→4-Br substitution caused 7.5-fold potency loss in pyrazolethione series
Sortase A inhibition IC50 Anti-virulence MRSA SAR

Herbicidal Activity Class Membership: 2-Aryl-4,5-dichloro-3-oxo-2H-pyridazines Show 5–10× Pyramin Activity

In a comparative herbicidal study of 4,5-dichloro-2-R-3-oxo-2H-pyridazines, the 2-phenyl, 2-cyclohexyl, and 2-(m-tolyl) derivatives demonstrated 5–10 times higher herbicidal activity than the Pyramin (chloridazon) standard in Hill reaction inhibition assays [1]. The target 4,5-dichloro-2-(4-nitrophenyl) analog belongs to the same core chemotype and shares the critical 4,5-dichloro-3-oxo-2H-pyridazine pharmacophore required for herbicidal activity. Although the 4-nitrophenyl derivative was not explicitly tested in this 1984 study, the structure-activity relationship established that N-2 aryl substitution is tolerated and can enhance activity relative to the commercial standard. The electron-withdrawing nitro substituent may further modulate electron density at the pyridazinone carbonyl, potentially influencing target binding at photosystem II.

Herbicidal activity class
Class-level inference
2-Aryl-4,5-dichloro-3-oxo-2H-pyridazines show 5–10× Pyramin (Hill reaction)
Agrochemical lead chemotype context
1984 study; 4-nitrophenyl analog not directly tested
Herbicidal activity Hill reaction inhibition Pyramin standard Agrochemical

Electronic Modulation: Nitro Group Tunes Reactivity of 4,5-Dichloro Positions for Regioselective Nucleophilic Substitution

The electron-withdrawing para-nitro group on the N-2 phenyl ring exerts a through-bond electronic effect on the pyridazinone carbonyl and the adjacent chlorine atoms. In the broader synthesis program reported by Suree et al. (2009), sequential nucleophilic substitution at the 4- and 5-chloro positions of 2-aryl-4,5-dichloropyridazin-3-ones proceeded with distinct regioselectivity depending on the N-2 substituent and reaction conditions [1]. Alkoxide attack occurred preferentially at the 4-position (yielding 5-chloro-4-alkoxy derivatives in 85–95% yield), while thiolate nucleophiles showed selectivity for the 5-position. The electron-withdrawing nitro group increases the electrophilicity of the pyridazinone ring, accelerating nucleophilic aromatic substitution (SNAr) rates relative to the electron-neutral 2-phenyl analog. This electronic tuning is directly relevant for procurement when the compound is intended as a starting material for nucleophilic derivatization reactions at the chlorine-bearing positions.

Electronic activation
Class-level inference
Nitro group increases ring electrophilicity, facilitating SNAr at Cl positions
Accelerates nucleophilic substitution; may improve process efficiency
Alkoxide substitution at C-4 yields 85–95% in analogous series
Nucleophilic aromatic substitution Regioselectivity Electronic effects Reactivity tuning

Procurement-Driven Application Scenarios for 4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one


Sortase A Inhibitor Lead Optimization and Anti-Virulence Drug Discovery

The compound serves as a validated, albeit modest-potency, starting scaffold for S. aureus sortase A (SrtA) inhibitor development. With a defined IC50 > 50 µM benchmark [1], researchers can use structure-guided modification at the 4- and 5-chloro positions—where alkoxy, thiol, and thioether substitutions have been shown to improve potency by up to 250-fold (to IC50 = 0.20 µM for optimized analog 2-1)—to generate potent anti-virulence candidates against MRSA [2]. The 4-nitrophenyl group itself is independently validated as a potency-enhancing pharmacophore in the parallel pyrazolethione series, where its replacement with 4-Br caused a 7.5-fold activity loss [2]. This positions the compound as a strategic procurement choice for medicinal chemistry groups pursuing sortase A as an anti-infective target.

Synthesis of Diversified 4-Aminophenyl-Derived Pyridazinone Libraries

The para-nitro group provides a latent amine handle that is absent from 2-phenyl, 2-alkyl, and 2-cyclohexyl analogs. Selective nitro reduction yields 4,5-dichloro-2-(4-aminophenyl)-2,3-dihydropyridazin-3-one, which can be elaborated into amides, sulfonamides, ureas, or diazonium-coupled products [1]. This enables the generation of diverse screening libraries from a single purchased intermediate, reducing the number of individual building blocks needed and streamlining SAR exploration. The approach was explicitly employed in the sortase A inhibitor program where 41 analogs (compounds 2-10 to 2-50) were synthesized from the 4-nitrophenyl and related precursors [1].

Agrochemical Lead Discovery Targeting Photosystem II Herbicidal Activity

As a member of the 4,5-dichloro-2-aryl-3-oxo-2H-pyridazine chemotype, this compound is a relevant entry point for herbicide discovery programs. Closely related 2-aryl analogs have demonstrated 5–10 times higher Hill reaction inhibitory activity than the commercial Pyramin (chloridazon) standard [3]. The 4-nitrophenyl substituent may offer additional binding interactions or physicochemical properties (altered logP, hydrogen-bonding capacity) that differentiate it from the 2-phenyl and 2-tolyl analogs already tested. Researchers can evaluate the compound in chloroplast electron transport assays and whole-plant screens to determine whether the nitro substitution confers improved potency, crop selectivity, or environmental degradation profile.

High-Temperature Reaction and Formulation Processes Requiring Thermal Stability

With a melting point of 220–221 °C—substantially higher than the 158 °C of the 2-phenyl analog [4]—this compound is preferentially selected for synthetic steps or formulation processes conducted at elevated temperatures (e.g., 150–200 °C). The enhanced thermal stability reduces the risk of melt-induced degradation, container adhesion, or phase separation during solvent-free reactions, hot-filtration purification, or melt-extrusion formulation of agrochemical or pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Sortase A inhibitor lead optimization
Reported SrtA inhibition baseline; SAR at 4-/5-positions
FRET-based SrtA activity assay; potency improvement context
Diversified pyridazinone library synthesis
Nitro-to-amine diversification handle
Reductive amination and derivatization yield assessment
Agrochemical lead discovery (Hill reaction)
2-Aryl-4,5-dichloro-pyridazinone chemotype
Hill reaction inhibition assay vs. Pyramin standard
High-temperature synthetic processes
Elevated melting point context (vs. 2-phenyl analog)
Recrystallization and hot-filtration protocol assessment
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